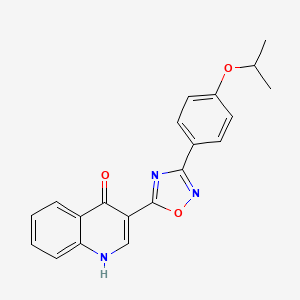

3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Description

3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound featuring a quinolin-4(1H)-one core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-isopropoxyphenyl group. This structure combines aromaticity, hydrogen-bonding capability (via the quinolinone NH), and steric bulk from the isopropoxy substituent, making it a candidate for diverse applications in medicinal chemistry and materials science. The compound’s synthesis typically involves cyclization reactions between appropriate precursors, such as amidoximes and carboxylic acid derivatives, under controlled conditions .

Key structural features include:

- Quinolin-4(1H)-one core: Known for bioactivity in antimicrobial and anticancer agents due to its planar aromatic system and hydrogen-bond donor/acceptor sites.

- 1,2,4-Oxadiazole ring: Enhances metabolic stability and binding affinity in drug design.

- 4-Isopropoxyphenyl substituent: Introduces steric and electronic effects that modulate solubility and target interactions.

Properties

IUPAC Name |

3-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c1-12(2)25-14-9-7-13(8-10-14)19-22-20(26-23-19)16-11-21-17-6-4-3-5-15(17)18(16)24/h3-12H,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDNDONVRBCAGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the oxadiazole ring and the isopropoxyphenyl group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This could include continuous flow synthesis, use of automated reactors, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups into the molecule.

Scientific Research Applications

3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its use as a lead compound for drug development, targeting specific diseases or conditions.

Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of 1,2,4-oxadiazole-quinolinone hybrids. Below is a comparative analysis with structurally related molecules:

Key Comparisons:

The 3-pyridinyl substituent in the benzonitrile derivative introduces hydrogen-bonding capability, correlating with its antimicrobial efficacy .

Spectroscopic Differences :

- ¹H NMR : The isopropoxy group in the target compound shows characteristic split signals for the CH(CH₃)₂ moiety (δ ~1.3–1.4 ppm for CH₃, δ ~4.6 ppm for OCH), absent in the methoxy analogue .

- ¹³C NMR : The oxadiazole C-5 signal appears at δ ~168–170 ppm across all analogues, confirming ring stability .

Thermodynamic Stability :

- Computational studies (DFT) suggest that the 4-isopropoxyphenyl derivative has a higher rotational barrier around the oxadiazole-phenyl bond (~8 kcal/mol) compared to the methoxy analogue (~5 kcal/mol), due to steric hindrance from the isopropyl group .

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | Target Compound | 4-Methoxyphenyl Analogue | 3-Pyridinyl Analogue |

|---|---|---|---|

| Molecular Weight (g/mol) | 363.4 | 335.3 | 318.3 |

| clogP | 3.2 | 2.8 | 2.1 |

| Hydrogen Bond Acceptors | 5 | 5 | 6 |

| Rotatable Bonds | 4 | 3 | 3 |

Table 2: Key NMR Shifts (δ, ppm)

| Proton/Group | Target Compound | 3-Pyridinyl Analogue |

|---|---|---|

| Quinolinone NH | 12.1 (s) | 12.3 (s) |

| Oxadiazole C-5 (¹³C) | 168.5 | 169.2 |

| Aromatic CH (isopropoxy) | 7.4–7.6 (m) | 7.5–8.1 (m) |

Biological Activity

The compound 3-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a novel derivative featuring both an oxadiazole and a quinoline moiety. These structural components are known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular structure of the compound is characterized by:

- Oxadiazole Ring : A five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This structure is often associated with various biological activities, including anticancer properties.

- Quinoline Moiety : A bicyclic compound that contributes to the biological efficacy of the molecule through its interaction with various biological targets.

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Studies suggest that compounds with similar structures can trigger programmed cell death in cancer cells.

- Targeting Multiple Pathways : The presence of both oxadiazole and quinoline allows for multitargeted inhibition, which may enhance therapeutic efficacy against various cancer types.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of similar compounds within the same structural class:

Anticancer Activity

A study conducted by researchers at the National Cancer Institute evaluated several oxadiazole derivatives for their anticancer properties. Among these, compounds structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines. Notably:

- Compound A exhibited an IC50 value of 0.420 µM against human alkaline phosphatase (ALP), indicating its potential as an anticancer agent through enzyme inhibition .

Molecular Docking Studies

Molecular docking studies have shown that the compound can effectively bind to targets involved in cancer progression. For example:

- A docking study revealed favorable binding interactions with EGFR and Src kinases, suggesting that this compound could inhibit pathways critical for tumor growth .

Future Directions

Given the promising biological activities observed in related compounds:

- Further Synthesis and Modification : Continued exploration of structural modifications may enhance potency and selectivity against specific cancer types.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in a living organism.

- Clinical Trials : If preclinical results are favorable, advancing to clinical trials will be essential for assessing safety and effectiveness in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.